Quinoclamine, chemically known as 2-amino-3-chloro-1,4-naphthoquinone, is a synthetic compound belonging to the quinone family. [, , , ] It is primarily recognized for its herbicidal properties, specifically targeting mosses and liverworts. [, , , , , , ] In scientific research, Quinoclamine serves as a valuable tool for investigating various biological processes and potential applications.
Quinoclamine is a naphthoquinone derivative that has garnered attention for its multifaceted applications in agriculture, particularly as a pesticide, and its potential role as an inhibitor of nuclear factor kappa B. This compound exhibits unique biochemical properties that make it suitable for various scientific studies and practical applications.
Quinoclamine is derived from the bacterium Shewanella oneidensis, which produces this naturally occurring compound. It is classified primarily as a pesticide used in horticulture for controlling pests and weeds, specifically liverworts in nursery crops. Its chemical structure features a bicyclic arrangement comprising a fused naphthalene and quinone ring system, which contributes to its biological activity and chemical reactivity.
Quinoclamine can be synthesized through several methods, with one common route involving the reaction of 2-chloro-1,4-naphthoquinone with ammonia. This synthetic pathway allows for the production of quinoclamine in a laboratory setting, facilitating further research into its properties and applications.
The synthesis typically requires careful control of reaction conditions, including temperature and reagents' concentrations. The synthesized compound is often purified using chromatographic techniques to ensure high purity levels, often exceeding 98%.
Quinoclamine possesses a complex molecular structure characterized by:
The molecular formula of quinoclamine is C₁₃H₉ClO₂, with a molecular weight of approximately 236.66 g/mol. The compound's unique structure suggests potential interactions with biological molecules, influencing its mechanism of action in various applications.
Quinoclamine participates in several chemical reactions due to its reactive functional groups. Notably, it can undergo nucleophilic substitutions and redox reactions, which are critical for its biological activity.
In the context of agricultural applications, quinoclamine's efficacy as a pesticide is attributed to its ability to disrupt cellular processes in targeted pests. The compound's interactions at the molecular level can lead to inhibition of growth or death of these organisms .
Quinoclamine acts primarily as an inhibitor of nuclear factor kappa B, a transcription factor involved in various cellular processes including inflammation and immune responses. By inhibiting this factor, quinoclamine can modulate gene expression related to cell survival and proliferation.
Research indicates that quinoclamine effectively reduces the activity of nuclear factor kappa B through various biochemical pathways, leading to decreased expression of pro-inflammatory cytokines and other related genes . This mechanism underlies its potential therapeutic applications beyond agriculture.
Quinoclamine is typically presented as a solid at room temperature. Its solubility varies depending on the solvent used; it is soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Quinoclamine has diverse applications across several fields:
Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a redox-active naphthoquinone derivative that functions as a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. This transcription factor regulates genes involved in inflammation, cell proliferation, and apoptosis, with constitutive activation observed in numerous cancer types [1] [9]. Mechanistic studies in hepatocellular carcinoma (HepG2) cells demonstrate that quinoclamine suppresses endogenous NF-κB activity by inhibiting IκB-α phosphorylation—a critical step that normally precedes IκB-α degradation and subsequent nuclear translocation of the p65 subunit (RelA) [1]. At concentrations of 1-4 μM, quinoclamine treatment for 30 minutes effectively blocks p65 translocation to the nucleus, thereby preventing the transcriptional activation of downstream genes [1] [6].
Transcriptomic analyses reveal that quinoclamine-regulated genes exhibit significant network interactions with NF-κB and its downstream targets. The compound suppresses multiple NF-κB-dependent signaling cascades through this primary mechanism, extending its inhibitory effects beyond liver cancer models to breast (MCF7) and lung (A-549) cancer cell lines [1]. Quinoclamine achieves half-maximal inhibition (IC₅₀) of NF-κB activity at 1.7 μM in HepG2 cells, confirming its potency [6] [9]. Additionally, quinoclamine downregulates UDP glucuronosyltransferase (UGT) genes involved in phase II drug metabolism, suggesting a potential role in modulating chemotherapeutic pharmacokinetics by slowing xenobiotic excretion [1] [9].
Table 1: Mechanisms of NF-κB Inhibition by Quinoclamine
Target Pathway Component | Effect of Quinoclamine | Functional Consequence | Experimental Model |
---|---|---|---|
IκB-α phosphorylation | Inhibition | Stabilization of IκB-NF-κB complex | HepG2 cells |
p65 nuclear translocation | Blockade | Reduced DNA binding of NF-κB | HepG2/NF-κB reporter cells |
UGT gene family | Downregulation | Impaired phase II drug metabolism | HepG2 transcriptomic analysis |
Induced NF-κB activation | Suppression | Cross-cancer efficacy | MCF7 and A-549 cell lines |
Beyond NF-κB inhibition, quinoclamine exerts significant effects on cell cycle regulation and apoptotic induction in cancer models. Global transcriptional profiling in HepG2 cells indicates that quinoclamine alters the expression of genes governing G1/S and G2/M phase transitions, effectively inducing cell cycle arrest [1] [9]. This aligns with emerging research highlighting cell cycle duration as a critical determinant in oncogenic transformation, where shortened cycles amplify cancer susceptibility [7]. By modulating key regulators like cyclins and cyclin-dependent kinases (CDKs), quinoclamine disrupts the proliferative machinery of cancer cells.
Quinoclamine simultaneously activates intrinsic apoptotic pathways through mitochondrial mechanisms. Transcriptomic data indicate upregulated expression of pro-apoptotic Bcl-2 family members (e.g., Bax) and concomitant downregulation of anti-apoptotic proteins (e.g., Bcl-2) [1]. This protein imbalance promotes mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation. The coordinated suppression of NF-κB further sensitizes cells to apoptosis by reducing the transcription of anti-apoptotic genes like XIAP and Bcl-xL [6]. In leukemia models, quinoclamine induces macrophage-like differentiation in U-937 cells, linking its antiproliferative effects to cellular maturation programs [6].
Table 2: Cell Cycle and Apoptotic Effects of Quinoclamine in Cancer Models
Cellular Process | Key Molecular Alterations | Phenotypic Outcome | Cancer Model |
---|---|---|---|
Cell cycle progression | Dysregulation of G1/S and G2/M transition genes | Cell cycle arrest | HepG2 transcriptomics |
Apoptotic induction | ↑ Bax/Bcl-2 ratio; Caspase activation | Mitochondrial apoptosis | HepG2 and U-937 cells |
Cellular differentiation | Morphological and functional maturation | Macrophage-like phenotype | U-937 leukemia cells |
NF-κB/anti-apoptotic link | Downregulation of XIAP/Bcl-xL | Enhanced apoptotic sensitivity | HepG2 and MCF7 cells |
While quinoclamine demonstrates significant pharmacological potential, it was initially developed for agricultural applications. This naphthoquinone derivative acts as a broad-spectrum herbicide and algicide, primarily targeting photosynthetic electron transport [3]. Its molecular structure enables redox cycling in chloroplasts, where it accepts electrons from photosystem II (PSII) and transfers them to oxygen, generating reactive oxygen species (ROS). This disrupts the photosynthetic electron transport chain, uncouples ATP synthesis, and causes oxidative damage to chloroplast membranes [5].
Quinoclamine is marketed under trade names including Mogeton and Mogeton G, formulated as granules for submerged aquatic weed control [3]. It exhibits efficacy against algae and mosses in turf, ornamentals, and aquatic environments, with its water-limited solubility enhancing environmental persistence. Although specific inhibition constants for PSII are not detailed in the available literature, its classification among naphthoquinone herbicides suggests a mechanism analogous to other quinone-type inhibitors like paraquat, which bind to the Qb site of D1 proteins in PSII [5] [8]. Recent patents disclose herbicidal mixtures combining quinoclamine with other photosynthesis inhibitors (e.g., pyridine carboxylates), indicating synergistic potential for resistant weed management [5] [8]. However, detailed in vitro studies elucidating its precise binding dynamics within PSII remain an area for future investigation.
Table 3: Herbicidal Mechanism of Quinoclamine
Application Context | Primary Biochemical Target | Physiological Effect | Formulation Type |
---|---|---|---|
Aquatic weed control | Photosystem II (electron transport) | ROS generation; ATP synthesis uncoupling | Granules (Mogeton Granule) |
Turf and ornamental algae | Redox cycling in chloroplasts | Chloroplast membrane damage | Wettable powders/liquids |
Herbicidal mixtures | Synergism with pyridine carboxylates | Enhanced efficacy against resistant weeds | Patent-protected compositions |
Appendix: Recognized Synonyms for Quinoclamine
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7